molecular formula C10H20OSi B070595 4-(Triethylsilyl)-3-butyn-1-ol CAS No. 160194-29-6

4-(Triethylsilyl)-3-butyn-1-ol

Cat. No. B070595
M. Wt: 184.35 g/mol
InChI Key: WAVVVDUELKMQAZ-UHFFFAOYSA-N
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Description

“4-(Triethylsilyl)-3-butyn-1-ol” is a compound that contains a triethylsilyl group . This group consists of three ethyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .


Molecular Structure Analysis

The molecular structure of “4-(Triethylsilyl)-3-butyn-1-ol” involves a triethylsilyl group, which consists of three ethyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, contributing to its chemical inertness and large molecular volume .

Scientific Research Applications

“4-(Triethylsilyl)-3-butyn-1-ol” is a type of silyl ether, which are often used as protecting groups for alcohols in organic synthesis . Here are some more general applications of silyl ethers, which may also apply to “4-(Triethylsilyl)-3-butyn-1-ol”:

  • Organic Synthesis

    • Silyl ethers are used as protecting groups for alcohols in organic synthesis . They are easily formed by treating alcohols with R3SiCl in the presence of base, and then easily removed with a source of fluoride ion F(-) since Si-F bonds are very strong .
    • Silyl ethers are inert to Grignard reagents, strong bases, and oxidants (although will be removed with strong acid) .
  • Gas Chromatography or Mass Spectrometry

    • Silyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
  • Chemical Synthesis

    • When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .
  • Chromatography

    • In chromatography, derivitization of accessible silanol groups in a bonded stationary phase with trimethylsilyl groups is referred to as endcapping .
  • Super Silyl Groups

    • Related to trimethylsilyl groups are “super” silyl groups of which there exist two varieties: A silicon group connected to three trimethylsilyl groups makes a tri(trimethylsilyl)silyl group (TTMSS or TMS3Si) and a silicon group connected to three tert-butyl groups . The TTMSS group was proposed in 1993 by Hans Bock. With a van der Waals volume of up to 7 cubic angstrom it surpasses the related TIPS group (around 2) and one potential application is its use as a temporary substituent promoting asymmetric induction for example in this diastereoselective one-pot reaction involving two sequential Mukaiyama aldol reactions .
  • Polymer Material Development

    • In the development of new polymer materials, silyl groups have been used to create strong, flexible polymers. For example, a team of researchers introduced a protected catechol, 2-[[3,4-bis[(triethylsilyl)oxy]phenyl]methyl] oxirane, which formed more covalent cross-links with the remaining amine groups . This resulted in a polymer with remarkable properties compared to the same elastomer without iron. Its elastic modulus increased 770-fold, its tensile strength 58-fold, and its toughness 92-fold .

Future Directions

While specific future directions for “4-(Triethylsilyl)-3-butyn-1-ol” are not available, research on related compounds suggests potential applications in self-healing materials and in the development of new materials .

properties

IUPAC Name

4-triethylsilylbut-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OSi/c1-4-12(5-2,6-3)10-8-7-9-11/h11H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVVVDUELKMQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375299
Record name 4-(Triethylsilyl)-3-butyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Triethylsilyl)-3-butyn-1-ol

CAS RN

160194-29-6
Record name 4-(Triethylsilyl)-3-butyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160194-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Triethylsilyl)-3-butyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethyl(4-(triethylsilyl)but-3-inyloxy)silane (32.99 g, 110.66 mmole) was dissolved in MeOH (336 ml), 2N HCl (62 ml) was added, and the mixture was stirred for 4 hours at RT. Hexane (250 ml) and H2O (200 ml) were then added to the solution and the aqueous phase was extracted with hexane (3×100 ml). The combined organic phases were washed with H2O (100 ml) and then with saturated NaCl-Solution (50 ml) and dried over MgSO4. After filtering off the drying agent the solvents were removed on a rotary evaporator. Column chromatography of the residue (hexane/ether=4:1, then ether) yielded 4-(triethylsilyl)but-3-in-1-ol (19.6 g, 96%) as a colourless oil.
Quantity
32.99 g
Type
reactant
Reaction Step One
Name
Quantity
336 mL
Type
solvent
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Gathergood, PJ Scammells - Organic Letters, 2003 - ACS Publications
The 4-hydroxytryptamine scaffold of psilocin was successfully prepared via palladium-catalyzed cyclization of protected N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline and an …
Number of citations: 67 pubs.acs.org
CQ Meng - Current medicinal chemistry, 1997 - books.google.com
… It is then coupled with 4triethylsilyl-3-butyn-1-ol triethylsilyl ether in the presence of catalytic amount of palladium acetate to form the indole nucleus. Desilylation using hydrogen chloride …
Number of citations: 14 books.google.com

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